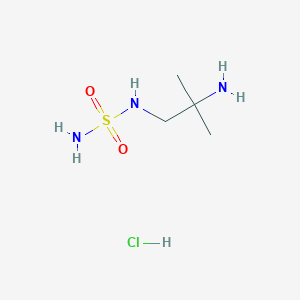

(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

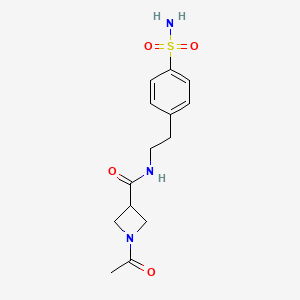

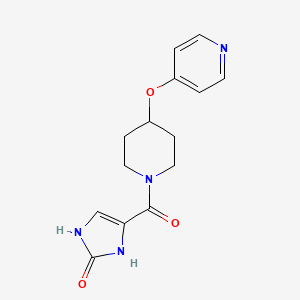

“(2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride” is a chemical compound with the CAS Number: 2089277-81-4 . It has a molecular weight of 203.69 and is also known as AMPP. It has gained attention from researchers due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., might be available in technical documents or peer-reviewed papers .Applications De Recherche Scientifique

Surface Modification and Water Treatment A novel approach in the field of nanofiltration membrane development employs sulfonated aromatic diamine monomers for the synthesis of thin-film composite (TFC) nanofiltration membranes. These membranes exhibit enhanced water flux due to improved surface hydrophilicity, achieved without compromising dye rejection. The introduction of sulfonic acid groups is pivotal for the improved performance in dye treatment applications, indicating a promising avenue for (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride in modifying surface properties for environmental applications (Yang Liu et al., 2012).

Polymer-Supported Quenching Reagents In combinatorial chemistry, polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate offer an efficient method for the parallel purification of crude reaction products. These polymeric reagents quench excess reactants and remove impurities, simplifying the isolation of desired products through single filtration and solvent evaporation. This method underscores the utility of this compound as a base for creating polymer-supported reagents for streamlined synthesis processes (R. J. C. and J. C. Hodges, 1997).

Green Chemistry and Catalysis The application of sulfamic acid as a green catalyst in the Mannich reaction highlights an environmentally friendly approach to synthesizing β-aminocarbonyl compounds. The use of ultrasound irradiation enhances the yield and selectivity of the reaction, presenting this compound as an effective catalyst in promoting chemical reactions with minimal environmental impact (Hongyao Zeng et al., 2009).

Biological and Medicinal Chemistry Research on S-adenosylmethionine (SAM) explores its role as a biological methyl donor in various metabolic reactions. This work sheds light on the potential biochemical applications of this compound in synthesizing biologically relevant compounds, thereby contributing to our understanding of its role in biological systems (M. Fontecave et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-amino-2-methyl-1-(sulfamoylamino)propane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3O2S.ClH/c1-4(2,5)3-7-10(6,8)9;/h7H,3,5H2,1-2H3,(H2,6,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUQJXDIMONRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2971159.png)

![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)

![N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2971163.png)

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)

![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)